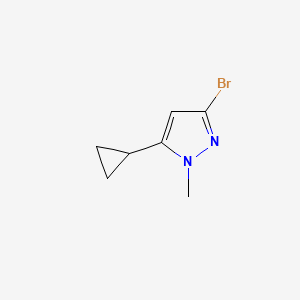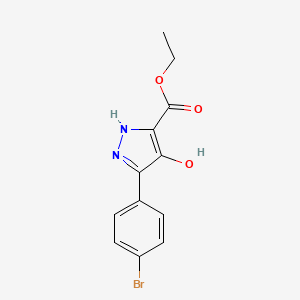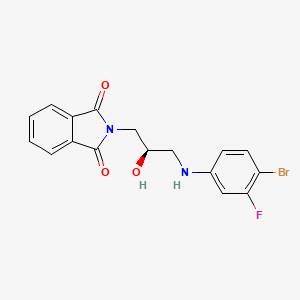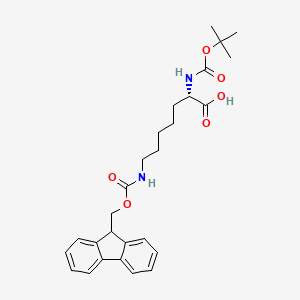
(r)-3-Amino-4-(3-pyridyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-(3-pyridyl)butyric acid is an organic compound that features both an amino group and a pyridyl group This compound is of interest due to its unique structure, which combines the properties of amino acids and pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-pyridyl)butyric acid typically involves the use of pyridine derivatives and amino acids. One common method involves the reaction of 3-pyridylacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3-pyridyl)butyric acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-(3-pyridyl)butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols .
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-(3-pyridyl)butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which ®-3-Amino-4-(3-pyridyl)butyric acid exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include neurotransmitter systems and metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific nitrosamine with carcinogenic properties.
γ-(3-Pyridyl)-γ-hydroxybutyric acid: An intermediate in the metabolism of nicotine
Uniqueness
®-3-Amino-4-(3-pyridyl)butyric acid is unique due to its combination of an amino acid structure with a pyridyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
OODABKPTGCZGHL-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)



![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)


